

An In-depth Technical Guide to Manganese(II) Oxalate Dihydrate

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Compound of Interest

Compound Name: Manganese oxalate

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Manganese(II) oxalate dihydrate ($\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$) is an inorganic coordination compound of significant interest in materials science, catalysis, and electrochemistry.[1] It primarily serves as a crucial precursor for the synthesis of various manganese oxides (e.g., MnO , Mn_2O_3 , Mn_3O_4), which exhibit valuable catalytic, magnetic, and electrochemical properties.[1][2][3] This document provides a comprehensive overview of the chemical, physical, and thermal properties of manganese(II) oxalate dihydrate. It includes detailed experimental protocols for its synthesis and characterization, summarizes key quantitative data, and outlines its primary applications and safety considerations.

Physical and Chemical Properties

Manganese(II) oxalate dihydrate is a crystalline solid, typically appearing as a pale pink or light rose-colored powder.[1][4] This characteristic color is attributed to the electronic d-d transitions within the divalent manganese (Mn^{2+}) ion.[1] The compound consists of a central manganese ion in the +2 oxidation state coordinated by a bidentate oxalate anion and stabilized by two water molecules of crystallization.[1] It occurs naturally as the mineral Lindbergite.[1][4]

Data Summary

The core physicochemical properties of manganese(II) oxalate dihydrate are summarized in the table below for quick reference.

Property	Value	References
Chemical Formula	$\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$	[1][2][5][6]
Molar Mass	178.99 g/mol	[2][5][6][7]
Appearance	White to pale pink crystalline powder	[1][2][4][8]
Density	2.453 g/cm ³	[1][2][6]
Melting Point	100 °C (Melts in its own water of crystallization and decomposes)	[1][2][4][6][9]
Solubility in Water	Slightly soluble; Insoluble	[1][4][6][9][10]
Solubility Product (Ksp)	1.7×10^{-7} (pKsp \approx 6.8)	[1][4]
Solubility in other solvents	Soluble in dilute acids	[1][6][9][10]
Crystal System	Monoclinic (α -form) or Orthorhombic (γ -form)	[1][4]
Space Group	C2/c (Monoclinic); P2 ₁ 2 ₁ 2 ₁ (Orthorhombic)	[4]
Cell Parameters (Orthorhombic)	a = 0.6262 nm, b = 1.3585 nm, c = 0.6091 nm	[4]
Cell Parameters (Monoclinic)	a = 11.9896 Å, b = 5.6395 Å, c = 9.978 Å, β = 128.329°	

Thermal Decomposition

The thermal behavior of manganese(II) oxalate dihydrate is a critical aspect of its utility, particularly as a precursor for manganese oxides. The decomposition process occurs in distinct stages.

- Dehydration: Upon heating, the compound first loses its two water molecules of crystallization. This dehydration step typically occurs at relatively low temperatures, around 150-200 °C.[1]
- Decomposition: At higher temperatures (above 215 °C), the now anhydrous **manganese oxalate** decomposes into manganese(II) oxide (MnO), releasing carbon monoxide (CO) and carbon dioxide (CO₂) as gaseous byproducts.[1][4]

The final manganese oxide product can vary depending on the atmosphere and temperature. For instance, annealing in air at 450 °C can lead to the formation of Mn₃O₄ (hausmannite structure) or Mn₂O₃.[\[11\]](#)

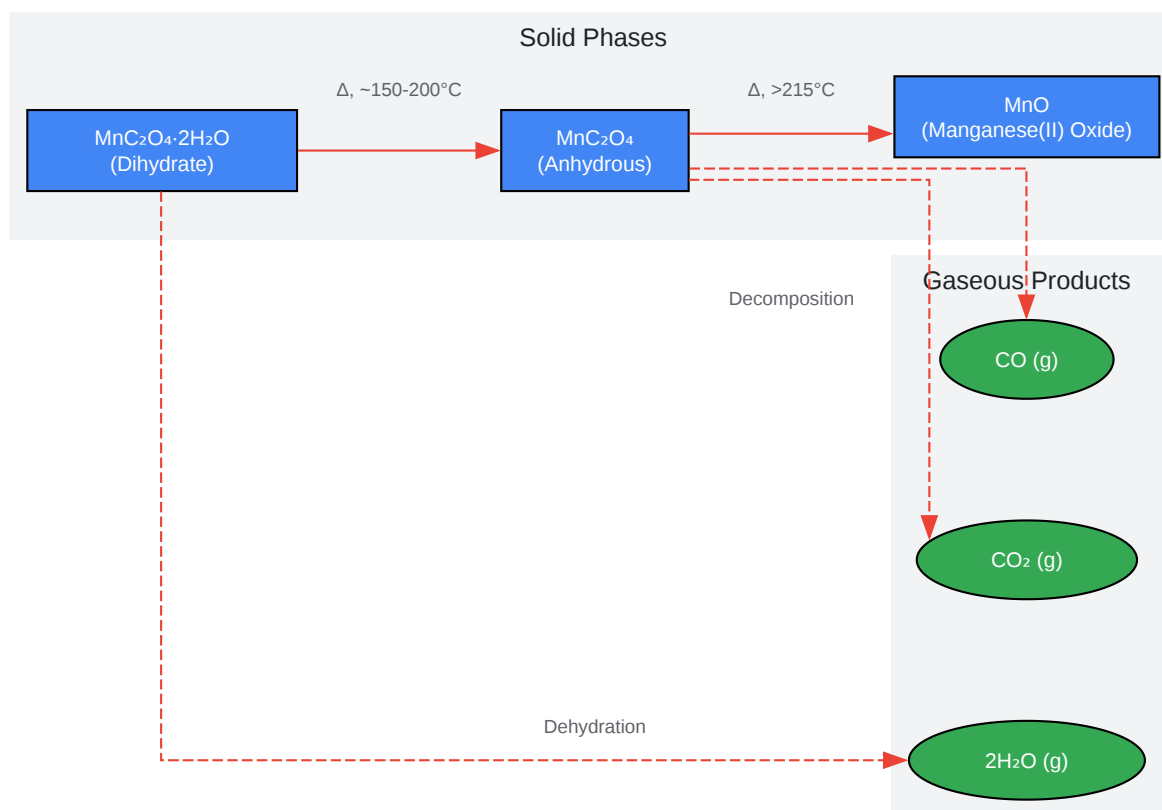


Figure 1: Thermal Decomposition Pathway of MnC₂O₄·2H₂O

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Figure 1: Thermal Decomposition Pathway of $\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$

Experimental Protocols

Synthesis of Manganese(II) Oxalate Dihydrate

A common and straightforward method for synthesizing manganese(II) oxalate dihydrate is through a precipitation reaction in an aqueous solution.[1]

Materials:

- Manganese(II) sulfate monohydrate ($\text{MnSO}_4 \cdot \text{H}_2\text{O}$) or Manganese(II) chloride tetrahydrate ($\text{MnCl}_2 \cdot 4\text{H}_2\text{O}$).[4][12]
- Sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$) or Potassium oxalate monohydrate ($\text{K}_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O}$).[4]
- Deionized or distilled water.
- Dilute acid (e.g., HCl or H_2SO_4) for pH adjustment.
- Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), and drying oven.

Procedure:

- **Prepare Reactant Solutions:** Prepare separate aqueous solutions of the manganese salt and the oxalate salt.
- **Reaction:** While stirring continuously, slowly add the oxalate solution to the manganese salt solution. A pale pink precipitate of manganese(II) oxalate dihydrate will form immediately. The reaction can be represented as: $\text{MnCl}_2 + \text{Na}_2\text{C}_2\text{O}_4 + 2\text{H}_2\text{O} \rightarrow \text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}(\text{s}) + 2\text{NaCl}$ [4]
- **pH Control (Optional):** For controlling crystal phase, the pH of the reaction medium can be adjusted. A pH of 3.0 has been used to obtain the dihydrate form.
- **Aging:** Allow the precipitate to stir in the mother liquor for a period (e.g., 24 hours) to ensure complete reaction and crystal growth.

- **Filtration and Washing:** Separate the precipitate from the solution by filtration. Wash the collected solid several times with distilled water to remove any soluble impurities.
- **Drying:** Dry the final product in an oven at a low temperature (e.g., 60-80 °C) to avoid premature dehydration.

Characterization Methods

The following diagram and protocols outline a typical workflow for the synthesis and subsequent characterization of the material.

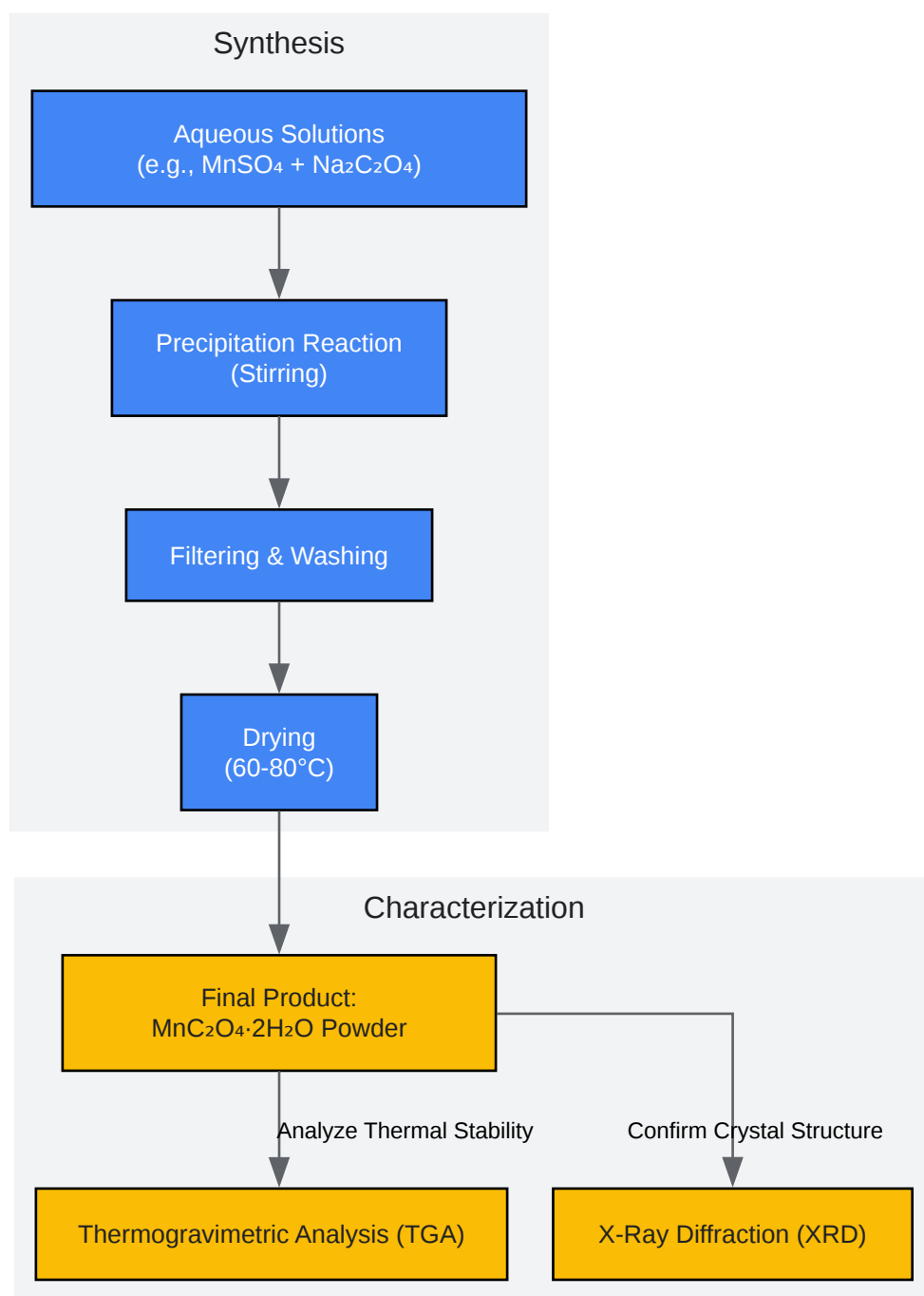


Figure 2: Experimental Workflow for Synthesis & Characterization

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Figure 2: Experimental Workflow for Synthesis & Characterization

4.2.1 Thermogravimetric Analysis (TGA)

This protocol describes a generalized procedure for analyzing the thermal decomposition of manganese(II) oxalate dihydrate.

- Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
- Sample Preparation: Accurately weigh 5-10 mg of the dried manganese(II) oxalate dihydrate powder into a TGA crucible (typically alumina or platinum).
- Analysis Parameters:
 - Atmosphere: Set the purge gas to either an inert gas (e.g., Nitrogen, Argon) or an oxidative gas (Air) with a constant flow rate (e.g., 20-50 mL/min).
 - Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
- Data Collection: Record the mass loss as a function of temperature.
- Data Analysis: Analyze the resulting TGA curve to identify the temperatures corresponding to the dehydration and decomposition steps. Calculate the percentage mass loss for each step and compare it with the theoretical values.

4.2.2 X-ray Diffraction (XRD)

This protocol provides a general method for confirming the crystal structure and phase purity of the synthesized powder.

- Instrument Setup: Ensure the XRD instrument is aligned and calibrated.
- Sample Preparation: Finely grind the manganese(II) oxalate dihydrate powder using a mortar and pestle to ensure random crystal orientation. Pack the powder into a sample holder, ensuring a flat, smooth surface.
- Analysis Parameters:
 - X-ray Source: Typically Cu K α radiation ($\lambda = 1.54184 \text{ \AA}$).

- Scan Range: Scan over a 2θ range appropriate for the material (e.g., 10° to 80°).
- Scan Settings: Use a continuous scan mode with a step size of $\sim 0.02^\circ$ and a dwell time of 0.5-1.0 seconds per step.
- Data Collection: Collect the diffraction pattern, which plots intensity versus the diffraction angle (2θ).
- Data Analysis: Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., COD, ICDD) to confirm the identity and phase of the synthesized material.

Applications

The primary application of manganese(II) oxalate dihydrate is as a precursor for manganese-based materials.[\[1\]](#)[\[2\]](#)

- Battery Materials: Controlled thermal decomposition yields nanosized manganese oxides (MnO , Mn_3O_4) that are investigated as high-capacity anode materials for lithium-ion batteries and as electrode materials for supercapacitors.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Catalysis: The resulting manganese oxides are effective, low-cost catalysts for various reactions, including the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) in fuel cells and metal-air batteries.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Pigments and Ceramics: It is used in the synthesis of manganese-based pigments and advanced ceramics.[\[3\]](#)
- Chemical Reagents: It serves as a general chemical reagent and a source of manganese for the preparation of other manganese compounds.[\[1\]](#)[\[10\]](#) It is also used in analytical chemistry for determining oxalate levels.[\[3\]](#)
- Other Uses: It has been used as a drier for paints and varnishes and as a semiconductor photosensitive material.[\[1\]](#)[\[10\]](#)

Safety and Handling

Manganese(II) oxalate dihydrate is considered hazardous and requires careful handling.

GHS Hazard Information

Hazard Class	Code	Statement	References
Acute Toxicity, Oral	H302	Harmful if swallowed	[5][7]
Acute Toxicity, Dermal	H312	Harmful in contact with skin	[5][7]
Signal Word	Warning	[4][5][7]	

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation and inhalation.[13][14]
- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7][14]
- Skin Protection: Wear impervious protective gloves and long-sleeved clothing to prevent skin contact.[7][14][15]
- Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required. For large-scale operations or in case of high dust levels, use an approved particulate respirator.[7][14]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][15]

Storage and Disposal

- Storage: Keep the container tightly closed and store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[14][15]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system or environment.[15]

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